molecular formula C8H10ClNO B1644657 4-Chloro-2-[(methylamino)methyl]phenol CAS No. 38926-77-1

4-Chloro-2-[(methylamino)methyl]phenol

Cat. No.: B1644657
CAS No.: 38926-77-1
M. Wt: 171.62 g/mol
InChI Key: YABHGYPDBKOQOO-UHFFFAOYSA-N
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Description

4-Chloro-2-[(methylamino)methyl]phenol is an organic compound with the molecular formula C8H10ClNO. It is characterized by a phenol group substituted with a chlorine atom at the 4-position and a methylamino group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[(methylamino)methyl]phenol typically involves the reaction of 4-chlorophenol with formaldehyde and methylamine. The reaction proceeds under acidic or basic conditions to facilitate the formation of the methylamino group at the ortho position relative to the hydroxyl group. The reaction can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[(methylamino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-[(methylamino)methyl]phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(methylamino)methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chlorine and methylamino groups can participate in various chemical interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

4-Chloro-2-[(methylamino)methyl]phenol can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-chloro-2-(methylaminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-10-5-6-4-7(9)2-3-8(6)11/h2-4,10-11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABHGYPDBKOQOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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